methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring with two methyl groups at the 4,4-position and an amino group attached to the second carbon of the acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4,4-dimethylcyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes a series of reactions including amination, esterification, and hydrochloride formation.
Reaction Conditions: The amination step may involve reagents such as ammonia or an amine source under specific conditions of temperature and pressure. The esterification step typically uses methanol in the presence of an acid catalyst. The final hydrochloride formation is achieved by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Alkylated amines and amides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Methyl 2-amino-2-(3,3-dimethylcyclohexyl)acetate hydrochloride
Methyl 2-amino-2-(2,2-dimethylcyclohexyl)acetate hydrochloride
Methyl 2-amino-2-(5,5-dimethylcyclohexyl)acetate hydrochloride
Uniqueness: Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3;/h8-9H,4-7,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUZVQRDTHAUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)OC)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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